Trichloroisocyanuric acid

Description

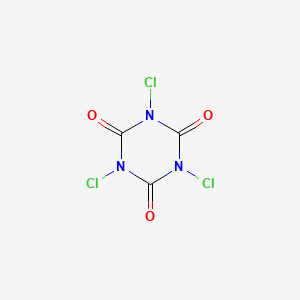

1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione is a member of 1,3,5-triazinanes and an organochlorine compound.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3N3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIZYWQGELRKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)N(C(=O)N(C(=O)N1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3N3O3 | |

| Record name | TRICHLORO-S-TRIAZINETRIONE, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROISOCYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29680-41-9 (hydrochloride salt) | |

| Record name | Symclosene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2026523 | |

| Record name | Symclosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloro-s-triazinetrione, dry appears as a white slightly hygroscopic crystalline powder or lump solid with a mild chlorine-like odor. Said to have 85 percent available chlorine. Decomposes at 225 °C. Moderately toxic by ingestion. May irritate skin and eyes. Active ingredient in household dry bleaches. Used in swimming pools as a disinfectant., Other Solid, White solid; [ICSC] Strong odor of chlorine; Slightly hygroscopic; [HSDB], WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR. | |

| Record name | TRICHLORO-S-TRIAZINETRIONE, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroisocyanuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROISOCYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

> 250 °C (482 °F ) open cup | |

| Record name | Trichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in chlorinated and highly polar solvents, Solubility in water at 25 °C = 1 g/100 g; Solubility in acetone at 30 °C = 35.0 g/100 g, Water solubility = 1.2% = 1.20X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 1.2 | |

| Record name | Trichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROISOCYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1 at 68 °F (est) (USCG, 1999), Greater than 1 at 20 °C (solid), 2.07 g/cm³ | |

| Record name | TRICHLORO-S-TRIAZINETRIONE, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROISOCYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000012 [mmHg], negligible | |

| Record name | Trichloroisocyanuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROISOCYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from ethylene chloride, White crystalline powder or granules, White crystals | |

CAS No. |

87-90-1 | |

| Record name | TRICHLORO-S-TRIAZINETRIONE, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroisocyanuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Symclosene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Symclosene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Symclosene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Symclosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Symclosene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SYMCLOSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL3HK1I66B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROISOCYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1675 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

246.7 °C (decomposes) | |

| Record name | Trichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Trichloroisocyanuric Acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the fundamental properties of Trichloroisocyanuric acid (TCCA), a versatile and powerful reagent in modern chemistry. This document serves as a core resource, offering detailed data, experimental protocols, and mechanistic insights to support its application in research and development.

Core Physicochemical and Spectral Properties

This compound, with the chemical formula C₃Cl₃N₃O₃, is a white crystalline powder known for its strong chlorine-like odor.[1] It is a stable and efficient source of electrophilic and radical chlorine, making it a valuable tool in organic synthesis and as a disinfectant.[2] The core properties of TCCA are summarized in the tables below.

Physicochemical Properties

| Property | Value | References |

| IUPAC Name | 1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione | [1] |

| Synonyms | TCCA, Symclosene, Isocyanuric chloride | [1] |

| CAS Number | 87-90-1 | [1] |

| Molecular Formula | C₃Cl₃N₃O₃ | [1] |

| Molar Mass | 232.41 g/mol | [1] |

| Appearance | White crystalline powder or granules | [3] |

| Odor | Strong chlorine-like | [3] |

| Density | 2.19 ± 0.1 g/cm³ | [1] |

| Melting Point | 246 to 247 °C (decomposes) | [1] |

| Solubility in Water | 1.2 g / 100 mL (25 °C) | [1][4] |

| Solubility in Organic Solvents | Soluble in acetone (B3395972) (35.0 g/100 g at 30°C), acetonitrile, and chlorocarbons. | [1][4] |

| pH of 1% solution | 2.7 - 3.3 | [3] |

| Available Chlorine Content | ≥ 90% |

Spectral Data

| Spectrum Type | Key Peaks / Chemical Shifts | References |

| Infrared (IR) Spectrum | The IR spectrum of TCCA exhibits characteristic peaks corresponding to its functional groups. While a specific spectrum image is not readily available, data from various sources indicate key absorption bands. | [4] |

| ¹³C NMR Spectrum | The ¹³C NMR spectrum of TCCA in a suitable deuterated solvent would show a single resonance for the three equivalent carbonyl carbons. The chemical shift is influenced by the electronegative nitrogen and chlorine atoms. Aromatic and alkene regions are typically between 115-150 ppm, while carbonyl carbons in acids and esters are found between 170-185 ppm. | [5] |

| ¹⁵N NMR Spectrum | The ¹⁵N NMR spectrum provides information about the nitrogen environments. For TCCA, the three equivalent nitrogen atoms would give a single signal. The chemical shifts for imides are typically in the range of 170-180 ppm relative to liquid ammonia. | [6][7] |

Chemical Reactivity and Mechanisms

TCCA is a highly versatile reagent capable of participating in a wide range of chemical transformations, primarily as a chlorinating and oxidizing agent.[2] Its reactivity stems from the polarized N-Cl bonds, which can cleave homolytically to generate chlorine radicals or heterolytically to produce an electrophilic chlorine species ("Cl⁺").[2]

Hydrolysis and Biocidal Action

In aqueous environments, TCCA slowly hydrolyzes to release hypochlorous acid (HOCl), a potent disinfecting agent. This property is the basis for its widespread use as a disinfectant, algaecide, and bactericide in applications such as swimming pool sanitation and water treatment.[1][8] The cyanuric acid produced in this process acts as a stabilizer, protecting the hypochlorous acid from rapid degradation by sunlight.

Caption: Hydrolysis of TCCA to produce hypochlorous acid for microbial inactivation.

Oxidation of Alcohols

TCCA is an effective oxidant for the conversion of alcohols to carbonyl compounds. Primary alcohols can be selectively oxidized to aldehydes in the presence of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[9][10] This method is highly chemoselective, with secondary alcohols reacting much slower.[9]

Caption: Simplified mechanism for the TCCA/TEMPO-mediated oxidation of a primary alcohol.

Chlorination of Carbonyl Compounds

TCCA serves as an excellent source of electrophilic chlorine for the α-chlorination of ketones and other carbonyl compounds. The reaction can be controlled to yield mono- or di-chlorinated products.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving TCCA.

Synthesis of this compound

This protocol is adapted from established industrial processes.[11]

Materials:

-

Cyanuric acid

-

Sodium hydroxide (B78521) (NaOH)

-

Chlorine gas (Cl₂)

-

Water

Procedure:

-

Prepare an aqueous slurry of cyanuric acid.

-

Add a 50% solution of NaOH to the slurry to form trisodium (B8492382) cyanurate. The reaction is typically carried out at a controlled temperature, for instance, 30°C.

-

Introduce chlorine gas into the reactor while maintaining the pH between 2.5 and 3.5 and the temperature between 10°C and 30°C.[12]

-

The TCCA product will precipitate out of the solution.

-

The solid TCCA is then separated by filtration or centrifugation and dried.[12]

Note: This synthesis involves hazardous materials and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Oxidation of a Primary Alcohol to an Aldehyde using TCCA/TEMPO

This protocol is a general procedure for the selective oxidation of primary alcohols.[9]

Materials:

-

Primary alcohol (e.g., benzyl (B1604629) alcohol)

-

This compound (TCCA)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the primary alcohol (1.0 mmol) and TEMPO (0.01 mmol, 1 mol%) in DCM (10 mL) in a round-bottom flask.

-

Add TCCA (0.4 mmol, 0.4 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

α-Chlorination of Cyclohexanone (B45756)

This protocol provides a method for the α-chlorination of a cyclic ketone.

Materials:

-

Cyclohexanone

-

This compound (TCCA)

-

Solvent (e.g., acetic acid or a chlorinated solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve cyclohexanone (1.0 mmol) in the chosen solvent (e.g., 10 mL of acetic acid).

-

Add TCCA (0.34 mmol, 0.34 equivalents for monochlorination) to the solution.

-

Stir the mixture at room temperature, monitoring the reaction by TLC.

-

Once the starting material is consumed, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude α-chlorocyclohexanone.

-

Purify by distillation or column chromatography as needed.

Determination of Available Chlorine by Iodometric Titration

This is a standard method for quantifying the active chlorine content of TCCA.[6]

Materials:

-

This compound (TCCA) sample

-

Potassium iodide (KI)

-

Glacial acetic acid

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

-

Starch indicator solution

-

Distilled water

Procedure:

-

Accurately weigh approximately 0.1 g of the TCCA sample and record the weight.[6]

-

Transfer the sample to a 250 mL Erlenmeyer flask containing 100 mL of distilled water.[6]

-

Add 2 g of KI and 10 mL of glacial acetic acid to the flask.[6] Swirl to dissolve. The solution should turn a dark brownish-yellow due to the liberation of iodine.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.

-

Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears, indicating the endpoint.

-

Record the volume of sodium thiosulfate solution used.

-

Calculate the percentage of available chlorine using the appropriate formula.

Caption: Experimental workflow for the iodometric titration of TCCA.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care. It is corrosive and can cause severe skin and eye irritation.[10] Inhalation of dust may cause respiratory irritation. TCCA reacts with water to release chlorine gas, which is toxic. It should be stored in a cool, dry place away from combustible materials, ammonia, and strong acids.[10] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work in a well-ventilated area or a fume hood.

This guide is intended for informational purposes for qualified researchers and professionals. All experiments should be conducted with appropriate safety measures and in accordance with institutional and regulatory guidelines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. This compound | C3Cl3N3O3 | CID 6909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound (TCC) [organic-chemistry.org]

- 10. TEMPO [organic-chemistry.org]

- 11. hxinmaterial.com [hxinmaterial.com]

- 12. patents.justia.com [patents.justia.com]

Trichloroisocyanuric Acid: A Technical Guide for Researchers

CAS Number: 87-90-1

This technical guide provides an in-depth overview of Trichloroisocyanuric Acid (TCCA), a versatile organic compound widely utilized in research and various industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data presentation.

Chemical Identity and Synonyms

This compound, an organic compound with the formula (C₃Cl₃N₃O₃), is a white crystalline powder known for its strong chlorine odor.[1] It is a widely used industrial disinfectant, bleaching agent, and a reagent in organic synthesis.[1]

The compound is identified by the CAS Number 87-90-1 .[2][3][4][5][6]

It is also known by a variety of synonyms, including:

-

1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione (IUPAC Name)[1]

-

1,3,5-Trichlorohexahydro-1,3,5-triazine-2,4,6-trione[2]

-

Trichlor[1]

-

Trichlorinated isocyanuric acid[3]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃Cl₃N₃O₃ | [2][4][5] |

| Molecular Weight | 232.41 g/mol | [2][4][6] |

| Appearance | White crystalline powder or solid | [1][3][5] |

| Odor | Strong, chlorine-like | [1][7] |

| Density | 2.19 ± 0.1 g/cm³ | [1] |

| Melting Point | 246 to 251 °C (decomposes) | [1][3][6] |

Table 2: Solubility Data

| Solvent | Solubility | Temperature | Reference(s) |

| Water | 1.2 g / 100 mL | 25 °C | [1][8] |

| Acetone | 35.0 g / 100 g | 30 °C | [8] |

| Acetonitrile | Soluble | - | [1] |

| Chlorocarbons | Soluble | - | [1] |

| Ethyl Acetate | High solubility (385 g/L) | - | [9] |

| Toluene | Moderate solubility (70 g/L) | - | [9] |

Synthesis of this compound

TCCA is synthesized through the chlorination of cyanuric acid or its salts. The general process involves reacting cyanuric acid with chlorine gas in the presence of a base.

Caption: Figure 1: General Synthesis Pathway of TCCA

A common industrial method involves treating an aqueous solution of trisodium cyanurate with chlorine gas under controlled temperature and pH conditions. The reaction is typically maintained at a pH between 2 and 5 and a temperature of 5-25°C.[10]

Applications in Research and Drug Development

While primarily known as a disinfectant, TCCA is a valuable reagent in organic synthesis due to its role as a stable and easy-to-handle source of electrophilic chlorine.[11] Its applications are particularly relevant for medicinal chemists and drug development professionals.

Caption: Figure 2: Key Applications of TCCA in Organic Synthesis

TCCA serves as an efficient oxidant and chlorinating agent for a variety of functional groups. It is often used as a safer and more convenient alternative to gaseous chlorine.[9] For instance, it was utilized in a patented synthesis of the anti-ulcer drug omeprazole (B731) for the benzylic chlorination of a pyridine (B92270) derivative.[9][11]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key reactions involving TCCA.

Protocol 1: Oxidation of Primary Alcohols to Aldehydes

This protocol utilizes a TCCA/TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) catalytic system for the selective oxidation of primary alcohols. This method is noted for its high yields and the absence of over-oxidation to carboxylic acids.[3]

Caption: Figure 3: Experimental Workflow for TCCA/TEMPO Oxidation

Methodology:

-

Preparation: A round-bottom flask is charged with dichloromethane (B109758) (DCM) and this compound (1.1 molar equivalents). The mixture is stirred and cooled to 0-5°C in an ice bath.[3]

-

Reactant Addition: A separate solution of the primary alcohol (1.0 molar equivalent) and TEMPO (0.01-0.02 molar equivalents) in DCM is prepared. This solution is added dropwise to the cooled TCCA suspension.[3]

-

Reaction: The reaction mixture is stirred vigorously at 0-5°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).[3]

-

Work-up: Upon completion, the solid precipitate (cyanuric acid) is removed by filtration. The filtrate is then washed with an aqueous solution of sodium bicarbonate, followed by brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography if necessary.

Protocol 2: Electrophilic Chlorination of Aromatic Compounds

TCCA is an effective reagent for the chlorination of aromatic systems, often requiring a catalyst to activate the substrate or the chlorinating agent.

Methodology with Ferric Chloride Catalyst:

-

Preparation: To a solution of the aromatic substrate (e.g., benzene (B151609), 1.26 mol) is added anhydrous ferric chloride (0.05 mol).[10]

-

Reactant Addition: TCCA (0.05 mol) is added portion-wise over 1 hour, maintaining the reaction temperature between 40-80°C.[10]

-

Reaction: After the addition is complete, the mixture is stirred for an additional hour.[10]

-

Work-up and Isolation: The precipitated cyanuric acid and the ferric chloride catalyst are removed by filtration. The filtrate is then distilled to isolate the chlorinated aromatic product (e.g., chlorobenzene).[10]

Methodology with Sulfuric Acid: For deactivated arenes, a stronger acidic medium is required.

-

Preparation: TCCA (5 mmol) and the substituted benzene (5 mmol) are combined in 98% sulfuric acid (5 mL).[12]

-

Reaction: The mixture is stirred at elevated temperatures (e.g., 130°C) until the reaction is complete as monitored by an appropriate method (e.g., GC-MS).[12]

-

Work-up and Isolation: The reaction mixture is carefully poured into ice water, and the resulting precipitate (the chlorinated product) is collected by filtration.[12]

Safety and Handling

This compound is a strong oxidizing agent and requires careful handling.

-

Hazards: It may intensify fire and is harmful if swallowed. It causes serious eye irritation and may cause respiratory irritation.[2][6] Contact with acids liberates toxic chlorine gas.[2] When it comes into contact with a small amount of water without dissolving, it can undergo a reaction that generates heat, toxic chlorine gas, and potentially explosive nitrogen trichloride.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials, acids, and moisture.[13]

-

Personal Protective Equipment (PPE): Use appropriate PPE, including gloves, safety goggles, and respiratory protection (e.g., N95 dust mask).[6]

References

- 1. CN1036266C - A method of preparation of this compound - Google Patents [patents.google.com]

- 2. hxinmaterial.com [hxinmaterial.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. This compound (TCC) [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Trichloroisocyanuric/TEMPO oxidation of alcohols under mild conditions: a close investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of Trichloroisocyanuric Acid in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trichloroisocyanuric acid (TCCA), a stable and inexpensive solid, has emerged as a powerful and versatile reagent in modern organic synthesis. Its utility extends from being a potent oxidizing agent to a reliable source of electrophilic and radical chlorine. This technical guide provides an in-depth exploration of the core mechanisms of TCCA action and offers detailed experimental protocols for its key applications, empowering researchers to leverage this reagent in their synthetic endeavors.

Core Mechanisms of Action

This compound's reactivity stems from the three electrophilic chlorine atoms attached to the nitrogen atoms of its triazine core. Depending on the reaction conditions and the substrate, TCCA can engage in several mechanistic pathways.

Electrophilic Chlorination

In polar solvents and often in the presence of an acid catalyst, TCCA serves as a source of an electrophilic chlorine species (Cl⁺). This pathway is fundamental to the chlorination of electron-rich substrates such as arenes, alkenes, and enolates. The reaction is believed to proceed through the protonation of one of the carbonyl groups of TCCA, which enhances the electrophilicity of the chlorine atoms. A subsequent attack by a nucleophile on the chlorine atom leads to the chlorinated product and cyanuric acid as a byproduct.[1][2][3]

Caption: Electrophilic chlorination pathway of TCCA.

Radical Chlorination

Under photolytic conditions or in the presence of a radical initiator, the N-Cl bond in TCCA can undergo homolytic cleavage to generate a dichloroisocyanuryl radical and a chlorine radical (Cl•).[4] The chlorine radical is a highly reactive species that can abstract a hydrogen atom from a substrate, initiating a radical chain reaction. This mechanism is operative in the chlorination of alkanes and the side-chain chlorination of alkylarenes.

Caption: Radical chlorination pathway involving TCCA.

Oxidation

TCCA is a potent oxidizing agent, capable of oxidizing a wide range of functional groups. The mechanism of oxidation often involves the transfer of a chlorine atom to a nucleophilic species, which then undergoes further transformation. A prominent example is the TEMPO-catalyzed oxidation of alcohols. In this system, TCCA oxidizes TEMPO to the highly reactive N-oxoammonium ion, which is the active oxidant for the alcohol.[5][6][7][8]

Caption: TCCA/TEMPO-catalyzed oxidation of alcohols.

Applications in Organic Synthesis

The diverse reactivity of TCCA makes it a valuable tool for a multitude of organic transformations.

Oxidation of Alcohols

The TCCA/TEMPO system provides a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. By modifying the reaction conditions, primary alcohols can be further oxidized to carboxylic acids.[5][6][7][8]

Table 1: Oxidation of Alcohols with TCCA

| Substrate | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | Benzaldehyde | TEMPO (cat.) | CH₂Cl₂ | RT | 0.5 | 95 | [1] |

| 1-Octanol | Octanal | TEMPO (cat.) | CH₂Cl₂ | RT | 1 | 92 | [1] |

| Cyclohexanol | Cyclohexanone | None | Acetone | RT | 0.3 | 98 | [9] |

| Benzyl alcohol | Benzoic acid | TEMPO (cat.) | Acetone/H₂O | RT | 2 | 94 | [8] |

| 1-Hexanol | Hexanoic acid | TEMPO (cat.) | Acetone/H₂O | RT | 4 | 90 | [8] |

Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde

-

To a stirred solution of the primary alcohol (1.0 mmol) and TEMPO (0.01 mmol, 1 mol%) in dichloromethane (B109758) (10 mL) at 0 °C, add TCCA (0.4 mmol) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, filter the reaction mixture to remove the cyanuric acid precipitate.

-

Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding aldehyde.[1][7]

Chlorination of Hydrocarbons

TCCA is an effective reagent for the chlorination of both activated and unactivated C-H bonds.

In the presence of a transition metal catalyst, such as copper(II) perchlorate, TCCA can selectively chlorinate saturated hydrocarbons.[3]

Table 2: Metal-Catalyzed Chlorination of Alkanes with TCCA

| Substrate | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexane (B81311) | Chlorocyclohexane | Cu(ClO₄)₂·6H₂O | CH₃CN | 75 | 24 | 42.1 | [3] |

| n-Hexane | 2-Chlorohexane | Cu(ClO₄)₂·6H₂O | CH₃CN | 75 | 24 | 22.7 | [3] |

| Cycloheptane | Chlorocycloheptane | Cu(ClO₄)₂·6H₂O | CH₃CN | 75 | 24 | 44.6 | [3] |

Experimental Protocol: Chlorination of Cyclohexane

-

In a sealed tube, prepare a solution of cyclohexane (10 mmol), TCCA (0.33 mmol), and Cu(ClO₄)₂·6H₂O (0.01 mmol) in acetonitrile (B52724) (5 mL).

-

Heat the reaction mixture at 75 °C for 24 hours.

-

After cooling to room temperature, filter the mixture to remove any solids.

-

Analyze the filtrate by GC-MS to determine the product distribution and yield.[3]

Electron-rich aromatic compounds can be efficiently chlorinated using TCCA under mild conditions. Deactivated arenes may require the presence of a catalyst, such as visible light-activated organic dyes.[10][11]

N-Chlorination of Amines and Amides

TCCA readily reacts with primary and secondary amines and amides to produce the corresponding N-chloro derivatives. This reaction is typically fast and proceeds in high yield.

Table 3: N-Chlorination with TCCA

| Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine (B48309) | N,N-Dichlorobenzylamine | CH₂Cl₂ | 0 to RT | 1 | 98 | [6] |

| Aniline | N,N-Dichloroaniline | CH₂Cl₂ | 0 to RT | 1 | 95 | [6] |

Experimental Protocol: N,N-Dichlorination of Benzylamine

-

Dissolve benzylamine (10 mmol) in dichloromethane (40 mL) and cool the solution to 0 °C.

-

Add TCCA (10 mmol) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Filter the mixture through a pad of Celite to remove cyanuric acid.

-

Evaporate the solvent under reduced pressure to obtain the N,N-dichlorobenzylamine, which can often be used without further purification.[6]

α-Chlorination of Carbonyl Compounds

Ketones and other carbonyl compounds can be chlorinated at the α-position using TCCA, typically in the presence of a Lewis acid catalyst such as BF₃-etherate.[9][12]

Workflow and Logical Relationships

The application of TCCA in a synthetic sequence requires careful consideration of its reactivity profile. The following diagram illustrates a general workflow for utilizing TCCA.

Caption: General workflow for employing TCCA in organic synthesis.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis. Its ability to act as an electrophilic chlorinating agent, a radical chlorinator, and a potent oxidant, combined with its low cost and ease of handling, makes it an attractive choice for a wide range of chemical transformations. By understanding the underlying mechanisms and utilizing the detailed protocols provided in this guide, researchers can confidently and efficiently incorporate TCCA into their synthetic strategies to access a diverse array of valuable molecules.

References

- 1. This compound (TCC) [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. An Eco-Friendly Method for Saturated Hydrocarbon Chlorination: Exploring the Potential of First-Row Transition Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Trichloroisocyanuric/TEMPO oxidation of alcohols under mild conditions: a close investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

The Solubility Profile of Trichloroisocyanuric Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of trichloroisocyanuric acid (TCCA) in various organic solvents. TCCA, a potent oxidizing and chlorinating agent, sees wide application in organic synthesis and as a disinfectant. Understanding its solubility is critical for optimizing reaction conditions, ensuring safety, and developing new applications. This document compiles quantitative solubility data, details experimental methodologies for solubility determination, and illustrates key concepts through logical diagrams.

Quantitative Solubility Data

The solubility of this compound varies significantly across different organic solvents, a crucial factor for its application in organic synthesis. Generally, TCCA exhibits higher solubility in polar aprotic solvents.[1][2][3] The following table summarizes the available quantitative data.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Ethyl Acetate | Not Specified | 385 g/L | [4] |

| Acetone | Not Specified | 350 g/L | [4] |

| Acetone | 30 | 35.0 g/100 g | [5][6] |

| Toluene | Not Specified | 70 g/L | [4] |

| Acetonitrile | Not Specified | Soluble | [2][3][6] |

| Acetic Acid | Not Specified | Soluble | [2] |

| Chloroform | Not Specified | Sparingly Soluble (Heated) | [7] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Sparingly Soluble | [7] |

| Benzene | Not Specified | Less Soluble | [2] |

| Methylene Chloride | Not Specified | Less Soluble | [2] |

| Chlorocarbons | Not Specified | Soluble | [6] |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of TCCA were not found in the reviewed literature, a general and widely accepted methodology, the gravimetric method, can be applied.[8][9][10] This method involves preparing a saturated solution and then determining the concentration of the solute.

Protocol: Gravimetric Determination of TCCA Solubility

1. Objective: To determine the solubility of this compound (TCCA) in a given organic solvent at a specific temperature.

2. Materials:

-

This compound (TCCA), analytical grade

-

Selected organic solvent, HPLC grade

-

Conical flask with a stopper

-

Thermostatic water bath or heating mantle with temperature control

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, or Buchner funnel with filter paper)

-

Pre-weighed evaporation dish or beaker

-

Analytical balance (accurate to ±0.0001 g)

-

Drying oven

-

Desiccator

3. Procedure:

- Temperature Control: Set the thermostatic water bath to the desired experimental temperature. Allow it to equilibrate.

- Preparation of Saturated Solution:

- Place a known volume of the organic solvent into the conical flask.

- Gradually add an excess amount of TCCA to the solvent while stirring continuously with a magnetic stirrer. An excess of solid should be visible to ensure saturation.[8]

- Seal the flask to prevent solvent evaporation and place it in the temperature-controlled water bath.

- Stir the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24 hours). Periodically check for the presence of undissolved solid.

- Sample Separation:

- Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.

- Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

- Quickly filter the solution through an appropriate filter membrane to remove any remaining solid particles.[11]

- Gravimetric Analysis:

- Transfer the filtered, known volume of the saturated solution into a pre-weighed evaporation dish.

- Carefully evaporate the solvent under reduced pressure or in a fume hood at a temperature that will not cause decomposition of TCCA.

- Once the solvent is evaporated, place the dish in a drying oven at a suitable temperature (e.g., 60-80°C) to remove any residual solvent until a constant weight is achieved.[10]

- Cool the dish in a desiccator to room temperature before weighing.

- Data Calculation:

- Record the final weight of the dish containing the dry TCCA residue.

- Calculate the mass of the dissolved TCCA by subtracting the initial weight of the empty dish.

- Express the solubility in the desired units (e.g., g/L, g/100g of solvent).

4. Safety Precautions:

-

TCCA is a strong oxidizing agent and can react violently with certain organic materials.[5]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

Visualizing Methodologies and Relationships

To better understand the experimental process and the factors influencing solubility, the following diagrams are provided.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Factors influencing the solubility of TCCA in organic solvents.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. This compound - Enamine [enamine.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. This compound | C3Cl3N3O3 | CID 6909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. quora.com [quora.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of Trichloroisocyanuric Acid (TCCA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroisocyanuric acid (TCCA), a potent oxidizing and chlorinating agent, is widely utilized for its disinfectant properties. However, its inherent thermal instability presents significant handling and storage challenges. This technical guide provides a comprehensive overview of the thermal stability and decomposition of TCCA, consolidating available quantitative data, outlining detailed experimental methodologies for its analysis, and visualizing key pathways and workflows. A thorough understanding of its decomposition characteristics is paramount for ensuring safety and efficacy in research and development settings.

Introduction

This compound (C₃Cl₃N₃O₃), a white crystalline powder with a strong chlorine odor, is a heterocyclic compound widely used as an industrial disinfectant, bleaching agent, and a reagent in organic synthesis.[1] Its high available chlorine content (around 90%) makes it a powerful biocide.[2] Despite its efficacy, TCCA is a high-energy compound that can undergo vigorous, exothermic, and potentially explosive decomposition when subjected to heat, contamination, or improper storage conditions. This guide aims to provide researchers, scientists, and drug development professionals with in-depth technical information on the thermal behavior of TCCA to promote safe handling and informed application.

Thermal Decomposition Properties

The thermal decomposition of TCCA is a critical safety parameter. The generally accepted decomposition temperature is in the range of 225-247°C.[1][3] Upon heating, TCCA undergoes a self-sustaining decomposition that can be violent and produce a variety of hazardous gases.[4]

Decomposition Onset and Temperature

The thermal decomposition of TCCA typically begins at temperatures around 225°C.[3] However, this value can be influenced by factors such as purity, presence of contaminants, and the experimental conditions under which it is measured.

Heat of Decomposition

The decomposition of TCCA is a highly exothermic process. A reported value for the decomposition enthalpy is -120.0 kJ/mol per active chlorine atom .[2] This significant release of energy can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction and explosion, especially in confined spaces.[5]

Decomposition Products

The thermal decomposition of TCCA results in the formation of several toxic and hazardous gases. The primary decomposition products include:

-

Chlorine (Cl₂) [6]

-

Nitrogen Trichloride (NCl₃) (an explosive gas)[1]

-

Cyanogen Chloride (CNCl) [6]

-

Oxides of Carbon (CO, CO₂) [6]

-

Phosgene (COCl₂) [6]

When TCCA comes into contact with water, it hydrolyzes to form hypochlorous acid (HOCl) and cyanuric acid. This reaction can also be exothermic and contribute to the initiation of thermal decomposition.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the thermal properties of this compound.

Table 1: Thermal Decomposition Parameters of TCCA

| Parameter | Value | Reference(s) |

| Decomposition Onset Temperature | ~ 225 - 247 °C | [1][3] |

| Melting Point with Decomposition | 234 °C | [4] |

| Heat of Decomposition | -120.0 kJ/mol per active chlorine | [2] |

Table 2: Hazardous Decomposition Products of TCCA

| Decomposition Product | Chemical Formula | Hazard Classification | Reference(s) |

| Chlorine | Cl₂ | Toxic, Oxidizer, Corrosive | [6] |

| Nitrogen Trichloride | NCl₃ | Explosive, Toxic | [1] |

| Cyanogen Chloride | CNCl | Toxic | [6] |

| Carbon Monoxide | CO | Toxic, Flammable | [6] |

| Carbon Dioxide | CO₂ | Asphyxiant | [6] |

| Phosgene | COCl₂ | Highly Toxic | [6] |

Experimental Protocols for Thermal Analysis

Detailed experimental protocols are crucial for obtaining reliable and reproducible data on the thermal stability of TCCA. The following are generalized methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of TCCA by measuring mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 1-5 mg) of TCCA into a suitable crucible (e.g., alumina (B75360) or platinum). Ensure the sample is in a fine powder form to promote uniform heating.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Rate: A linear heating rate of 10 °C/min is a common starting point. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used to perform kinetic analysis.

-

Temperature Range: From ambient temperature to a final temperature above the complete decomposition of the sample (e.g., 300 °C).

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the decomposition step. Kinetic parameters such as activation energy can be calculated using model-free methods like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods if multiple heating rates are used.[7]

Differential Scanning Calorimetry (DSC)

Objective: To determine the heat of decomposition and the onset temperature of the exothermic decomposition of TCCA.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 1-3 mg) of TCCA into a hermetically sealed high-pressure crucible (e.g., gold-plated stainless steel) to contain any evolved gases and prevent evaporation. An empty, sealed crucible is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: From ambient temperature to a final temperature that encompasses the entire decomposition event.

-

-

Data Analysis: Plot the heat flow versus temperature. The onset temperature of the exothermic decomposition is determined from the resulting thermogram. The area under the exothermic peak is integrated to calculate the heat of decomposition (in J/g or kJ/mol).[8]

Accelerating Rate Calorimetry (ARC)

Objective: To study the thermal runaway potential of TCCA under adiabatic conditions, simulating a worst-case scenario.

Methodology:

-

Instrument Calibration: Calibrate the ARC instrument according to the manufacturer's guidelines.

-

Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, spherical sample bomb (e.g., titanium or stainless steel) equipped with a pressure transducer.

-

Experimental Procedure (Heat-Wait-Search Mode):

-

The sample is heated in small temperature steps (e.g., 5 °C).

-

After each step, the instrument waits for thermal equilibrium and then searches for any self-heating of the sample.

-

If the rate of self-heating exceeds a predefined sensitivity (e.g., 0.02 °C/min), the instrument switches to adiabatic mode. In this mode, the surrounding heaters match the sample temperature, preventing heat loss.

-

The temperature and pressure of the sample are recorded as the decomposition reaction accelerates.[9]

-

-

Data Analysis: The data provides the onset temperature of self-accelerating decomposition, the time to maximum rate, and the final temperature and pressure, which are critical for assessing thermal hazards and designing safety measures.[9]

Visualizations

Thermal Decomposition Pathway of TCCA

Caption: Conceptual pathway of TCCA thermal decomposition.

Experimental Workflow for Thermal Hazard Assessment

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C3Cl3N3O3 | CID 6909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. scribd.com [scribd.com]

- 6. [PDF] Detection of autocatalytic decomposition behavior of energetic materials using APTAC | Semantic Scholar [semanticscholar.org]

- 7. bath.ac.uk [bath.ac.uk]

- 8. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 9. researchgate.net [researchgate.net]

Determining Active Chlorine in Trichloroisocyanuric Acid (TCCA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for determining the active chlorine content in Trichloroisocyanuric Acid (TCCA), a widely utilized disinfectant and oxidizing agent. This document outlines the prevalent iodometric titration method, including detailed experimental protocols and the underlying chemical principles. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for accurate and reliable quantification of active chlorine in TCCA.

Introduction to TCCA and Active Chlorine Content

This compound (C₃Cl₃N₃O₃), commonly known as TCCA, is a potent disinfectant with a high available chlorine content, typically around 90%.[1][2] Its efficacy as a biocide is directly related to its ability to release free available chlorine (in the form of hypochlorous acid, HOCl) when dissolved in water. Accurate determination of this active chlorine content is crucial for quality control, formulation development, and ensuring proper dosage for various applications.

The most widely accepted and practiced method for determining the active chlorine content in TCCA is iodometric titration. This method is based on the oxidation of iodide ions by the active chlorine in TCCA, followed by the titration of the liberated iodine with a standardized sodium thiosulfate (B1220275) solution. While a specific ASTM standard solely for TCCA was not identified, the general procedures for chlorine-containing bleaches, including chloroisocyanuric acids, are covered under ASTM D2022-89(2008).

Principle of Iodometric Titration for TCCA

The determination of active chlorine in TCCA by iodometric titration involves a two-step chemical reaction:

-

Oxidation of Iodide: In an acidic medium, the active chlorine in TCCA oxidizes potassium iodide (KI) to form free iodine (I₂). The solution turns a deep brown color due to the liberated iodine.

-

Titration of Iodine: The liberated iodine is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃). The iodine is reduced back to iodide ions, and the thiosulfate is oxidized to tetrathionate (B1226582) ions (S₄O₆²⁻). The endpoint of the titration is detected using a starch indicator, which forms a deep blue complex with iodine. The disappearance of this blue color signifies the complete reaction of all the liberated iodine.

Experimental Protocol: Iodometric Titration

This section provides a detailed step-by-step protocol for the determination of active chlorine content in TCCA.

Reagents and Materials

| Reagent/Material | Specification | Preparation/Notes |

| This compound (TCCA) | Analytical Sample | --- |

| Potassium Iodide (KI) | ACS Grade | Solid |

| Sulfuric Acid (H₂SO₄) | Concentrated, ACS Grade | Prepare a 1:5 (v/v) solution by slowly adding acid to water. |

| Sodium Thiosulfate (Na₂S₂O₃·5H₂O) | ACS Grade | For preparation of standard titrant. |

| Starch Indicator | Soluble, ACS Grade | Prepare a 1% (w/v) solution. |

| Deionized Water | High Purity | --- |

| Analytical Balance | 4-decimal place | --- |

| Burette | 50 mL, Class A | --- |

| Erlenmeyer Flask | 250 mL | --- |

| Graduated Cylinders | Various sizes | --- |

| Magnetic Stirrer and Stir Bar | --- | --- |

Preparation of Solutions

1. 0.1 N Sodium Thiosulfate Solution (Standard Titrant):

-

Accurately weigh approximately 24.8 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O).

-

Dissolve in 1 liter of freshly boiled and cooled deionized water.

-

Store in a dark, well-stoppered bottle.

-

Standardize the solution against a primary standard such as potassium dichromate or potassium iodate.

2. 1% Starch Indicator Solution:

-

Make a paste of 1 g of soluble starch in a small amount of cold deionized water.

-

Pour the paste into 100 mL of boiling deionized water with constant stirring.

-

Boil for a few minutes until the solution is clear.

-

Let it cool before use. Prepare this solution fresh daily for best results.

3. 1:5 Sulfuric Acid Solution:

-

Carefully and slowly add 1 volume of concentrated sulfuric acid to 5 volumes of deionized water while stirring. Caution: This is a highly exothermic reaction.

Titration Procedure

-

Accurately weigh about 0.1 g of the TCCA sample into a 250 mL Erlenmeyer flask.

-

Add approximately 100 mL of deionized water to the flask.

-

Add 2 g of potassium iodide (KI) to the flask and swirl to dissolve.

-

Carefully add 20 mL of the 1:5 sulfuric acid solution. The solution will immediately turn a dark brown color due to the liberation of iodine.

-

Immediately begin titrating with the standardized 0.1 N sodium thiosulfate solution.

-

Continue the titration until the deep brown color of the solution fades to a pale yellow.

-

Add 2 mL of the 1% starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise with constant swirling until the blue color completely disappears, leaving a colorless solution. This is the endpoint.

-

Record the volume of sodium thiosulfate solution used.

-

Perform a blank titration using the same procedure but without the TCCA sample to account for any oxidizing impurities in the reagents.

Calculation of Active Chlorine Content

The percentage of available chlorine in the TCCA sample can be calculated using the following formula:

% Active Chlorine = [(V_s - V_b) × N × 35.45] / W × 100

Where:

-

V_s = Volume of sodium thiosulfate solution used for the sample titration (in L)

-

V_b = Volume of sodium thiosulfate solution used for the blank titration (in L)

-

N = Normality of the standard sodium thiosulfate solution (in eq/L)

-

35.45 = Equivalent weight of chlorine (in g/eq)

-

W = Weight of the TCCA sample (in g)

Data Presentation

| Parameter | Typical Value |

| TCCA Active Chlorine Content | ≥ 90% |

| Molecular Weight of TCCA | 232.41 g/mol |

| Theoretical Active Chlorine Content | ~91.5% |

Visualizations

Experimental Workflow

Caption: Workflow for TCCA Active Chlorine Determination.

Chemical Reaction Pathway

Caption: Chemical Reactions in Iodometric Titration of TCCA.

Conclusion

The iodometric titration method stands as a robust and reliable technique for the determination of active chlorine content in TCCA. Its well-defined chemical principles and clear endpoint make it suitable for routine quality control and research applications. By following the detailed protocol outlined in this guide, researchers and scientists can achieve accurate and reproducible results, ensuring the quality and efficacy of TCCA-based formulations.

References

Trichloroisocyanuric Acid (TCCA): An In-Depth Technical Guide to its Reactivity with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of trichloroisocyanuric acid (TCCA) with a range of protic solvents, including water, alcohols, and amines. TCCA is a versatile and powerful oxidizing and chlorinating agent, and understanding its interactions with these common solvents is crucial for its safe and effective application in organic synthesis, disinfection, and other industrial processes. This document details the reaction mechanisms, kinetics, products, and experimental protocols associated with these reactions, presenting quantitative data in a structured format and visualizing complex pathways and workflows.

Reactivity with Water: Hydrolysis and Disinfection

The reaction of TCCA with water is fundamental to its primary application as a disinfectant for swimming pools, spas, and industrial water systems.[1][2] Upon dissolution in water, TCCA undergoes a slow hydrolysis reaction to release hypochlorous acid (HOCl), the active disinfecting agent, and cyanuric acid (CYA).[1][2]

The overall hydrolysis reaction can be represented as:

C₃Cl₃N₃O₃ + 3H₂O ⇌ C₃H₃N₃O₃ + 3HOCl

This process typically takes from several minutes to a few hours to complete, with the rate being dependent on factors such as the concentration of TCCA and the water temperature.[1] The released hypochlorous acid is a potent oxidizing agent that effectively kills a wide range of microorganisms, including bacteria and viruses, by disrupting their cell membranes.[1][2] The cyanuric acid produced in this reaction acts as a stabilizer, protecting the hypochlorous acid from degradation by sunlight.

While precise kinetic data is not extensively available in the public literature, the qualitative understanding is that the hydrolysis is a controlled and sustained release process, which contributes to the long-lasting disinfecting properties of TCCA.[1]

Reactivity with Alcohols: Oxidation to Carbonyl Compounds

TCCA is a highly effective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] The reaction conditions, including the choice of solvent and the presence of catalysts, play a significant role in the selectivity and efficiency of these transformations.

Oxidation of Secondary Alcohols

The oxidation of secondary alcohols to ketones using TCCA is often a straightforward and high-yielding reaction. In the absence of a catalyst, TCCA can directly oxidize secondary alcohols, often with good selectivity over primary alcohols.[4] The reaction is thought to proceed via a deprotonation and hydride abstraction mechanism.[4]

Oxidation of Primary Alcohols

The oxidation of primary alcohols with TCCA can lead to either aldehydes or carboxylic acids, depending on the reaction conditions. To achieve selective oxidation to aldehydes, a catalyst such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) is often employed.[5][6] The TCCA/TEMPO system allows for the rapid and chemoselective oxidation of primary alcohols to aldehydes at room temperature, with minimal over-oxidation to carboxylic acids.[5]

Quantitative Data on Alcohol Oxidation

The following table summarizes representative quantitative data for the oxidation of various alcohols with TCCA under different conditions.

| Alcohol Substrate | Product | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Benzyl (B1604629) alcohol | Benzaldehyde (B42025) | TCCA, H₂O | CH₂Cl₂/MeCN (1:1) | up to 95 | [7] |

| Secondary Alcohols | Ketones | TCCA, H₂O | CH₂Cl₂/MeCN (1:1) | up to 99 | [7] |

| Benzyl alcohol | Benzoyl chloride | TCCA, solar simulator | Dichloromethane (B109758) | Quantitative | [8] |

| Various primary alcohols | Aldehydes | TCCA, TEMPO | Dichloromethane | High | [5] |

| Various secondary alcohols | Ketones | TCCA, Pyridine | Acetone | Good | [9] |

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

The following is a representative experimental protocol for the oxidation of benzyl alcohol to benzaldehyde using TCCA.

Materials:

-

Benzyl alcohol

-

This compound (TCCA)

-

Dichloromethane (CH₂Cl₂)

-

Acetonitrile (MeCN)

-

Water

Procedure:

-

In a round-bottom flask, dissolve benzyl alcohol in a 1:1 mixture of dichloromethane and acetonitrile.

-

Add a few drops of water to the solution.

-

Slowly add TCCA to the reaction mixture at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by simple filtration to remove cyanuric acid, followed by evaporation of the solvent.[7]

Signaling Pathways and Experimental Workflows

Reactivity with Amines: A Versatile Transformation

The reaction of TCCA with amines is highly dependent on the structure of the amine and the reaction conditions, leading to a variety of products including N,N-dichloroamines, nitriles, and ketones.[10][11]

Reaction with Primary Amines

Primary aliphatic amines react readily with TCCA at low temperatures to afford N,N-dichloroamines in quantitative yields.[12] Aromatic amines, such as aniline, react much more slowly.[12] These N,N-dichloroamines can serve as synthetic intermediates. For instance, treatment with a base like triethylamine (B128534) (TEA) can lead to the formation of nitriles or N-chloroimines, depending on the structure of the starting amine.[12]

In some cases, the direct conversion of primary amines to nitriles can be achieved in a one-pot reaction using TCCA.[13]

Quantitative Data on Amine Reactions

| Amine Substrate | Product | Conditions | Solvent | Yield (%) | Reference |

| Benzylamine (B48309) | N,N-Dichlorobenzylamine | TCCA (1 equiv), <20 °C | Dichloromethane | Quantitative | [12] |

| Various primary aliphatic amines | N,N-Dichloroamines | TCCA (1 equiv), 15-20 °C | Dichloromethane | Quantitative | [12] |

| N,N-Dichloroamines (unbranched) | Nitriles | Triethylamine (3 equiv) | Dichloromethane | High | [12] |

| α-Amino acids | Nitriles (one less carbon) | TCCA (2/3 equiv), basic | Aqueous | Quantitative | [12] |

Experimental Protocol: Synthesis of N,N-Dichlorobenzylamine

Materials:

-

Benzylamine

-

This compound (TCCA)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve benzylamine in dichloromethane in a round-bottom flask and cool the solution to below 20 °C in an ice bath.

-

Slowly add an equimolar amount of TCCA to the stirred solution.

-

Allow the reaction to proceed for one hour, monitoring by TLC until the starting amine is consumed.

-

The reaction mixture is then subjected to an aqueous work-up to afford N,N-dichlorobenzylamine in quantitative yield.[12]

Reaction Pathways and Workflows

Safety Precautions when Handling TCCA with Protic Solvents

TCCA is a strong oxidizing agent and requires careful handling, especially when in contact with protic solvents and other chemicals.

-